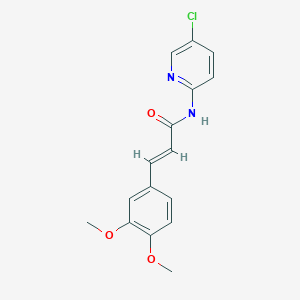
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPAA is a synthetic small molecule that is used as a tool compound in the study of various biological processes.
科学研究应用
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been found to have potential applications in various areas of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In neuroscience, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been used as a tool compound to study the role of various proteins and enzymes in the brain. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been used in drug discovery to develop new drugs that target specific biological processes.
作用机制
The mechanism of action of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain proteins and enzymes in the body. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters in the brain.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide in lab experiments is its specificity. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have a high degree of selectivity for its target proteins and enzymes, which reduces the risk of off-target effects. Another advantage of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is its stability, which allows it to be used in a variety of experimental conditions. However, one limitation of using N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is its cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide. One area of research is the development of new N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide derivatives with improved potency and selectivity. Another area of research is the identification of new biological targets for N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide, which could lead to the development of new drugs for various diseases. Finally, the use of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas. N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have anticancer, neuroprotective, and metabolic effects, and its specificity and stability make it a valuable tool compound for studying various biological processes. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide and to explore its potential therapeutic applications.
合成方法
N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck coupling reaction. The most commonly used method for the synthesis of N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide is the Suzuki-Miyaura coupling reaction. In this method, 5-chloro-2-pyridineboronic acid and 3-(3,4-dimethoxyphenyl)acrylic acid are reacted in the presence of a palladium catalyst to form N-(5-chloro-2-pyridinyl)-3-(3,4-dimethoxyphenyl)acrylamide.
属性
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-13-6-3-11(9-14(13)22-2)4-8-16(20)19-15-7-5-12(17)10-18-15/h3-10H,1-2H3,(H,18,19,20)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPLTNKZQUHAQT-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)

![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)


![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)



![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)
